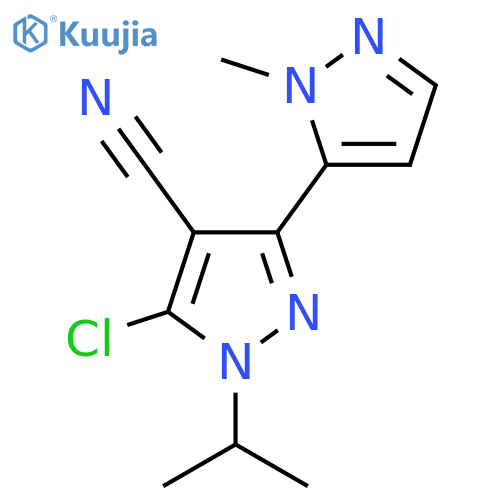Cas no 2137763-43-8 (5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

2137763-43-8 structure
商品名:5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
- EN300-1128165
- 2137763-43-8
-
- インチ: 1S/C11H12ClN5/c1-7(2)17-11(12)8(6-13)10(15-17)9-4-5-14-16(9)3/h4-5,7H,1-3H3
- InChIKey: QBAXLTOSZWVFQU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(C2=CC=NN2C)=NN1C(C)C
計算された属性
- せいみつぶんしりょう: 249.0781231g/mol
- どういたいしつりょう: 249.0781231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.4Ų
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128165-5.0g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1128165-1.0g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1128165-5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 5g |
$3645.0 | 2023-10-26 | |
| Enamine | EN300-1128165-0.25g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.25g |
$1156.0 | 2023-10-26 | |
| Enamine | EN300-1128165-0.05g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.05g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1128165-2.5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 2.5g |
$2464.0 | 2023-10-26 | |
| Enamine | EN300-1128165-0.1g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.1g |
$1106.0 | 2023-10-26 | |
| Enamine | EN300-1128165-0.5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.5g |
$1207.0 | 2023-10-26 | |
| Enamine | EN300-1128165-10g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 10g |
$5405.0 | 2023-10-26 | |
| Enamine | EN300-1128165-1g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 1g |
$1256.0 | 2023-10-26 |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
2137763-43-8 (5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile) 関連製品
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
